3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a unique combination of pyridine, triazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-chloropyridine with methylthiosemicarbazide to form an intermediate, which then undergoes cyclization with trifluoroacetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified functional groups with reduced states.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The compound’s unique structure allows it to bind to these targets with high specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: These compounds share a similar triazole-pyrimidine core and have been studied for their pharmacological activities.
Pyrazolopyrimidines: These compounds also feature a fused ring system and are known for their biological activities.
Uniqueness
3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group and the specific arrangement of its heterocyclic rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N5S/c1-22-11-19-10-17-3-2-8(21(10)20-11)9-7(13)4-6(5-18-9)12(14,15)16/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVBGDQOJPBHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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